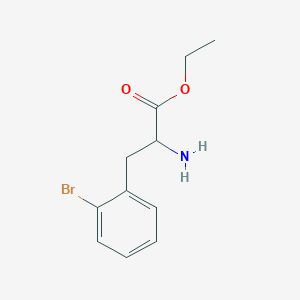
Ethyl 2-amino-3-(2-bromophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(2-bromophenyl)propanoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of propanoic acid, featuring an amino group and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2-bromophenyl)propanoate typically involves the reaction of ethyl acrylate with 2-bromoaniline under specific conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to maintain a temperature between 120-160°C for 16-20 hours . The resulting product is then washed with organic solvents and recrystallized to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-(2-bromophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(2-bromophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-(2-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-3-(2-bromophenyl)propanoate: Similar structure but with the amino group at a different position.
Ethyl 2-amino-2-(3-bromophenyl)propanoate: Similar structure but with the bromophenyl group at a different position.
Uniqueness
Ethyl 2-amino-3-(2-bromophenyl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propriétés
Numéro CAS |
603944-26-9 |
|---|---|
Formule moléculaire |
C11H14BrNO2 |
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(2-bromophenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3 |
Clé InChI |
SRZGZYFLLSBJSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)

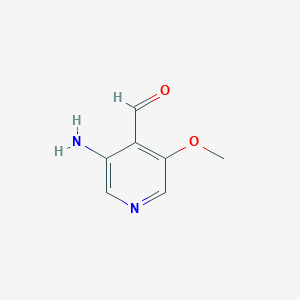
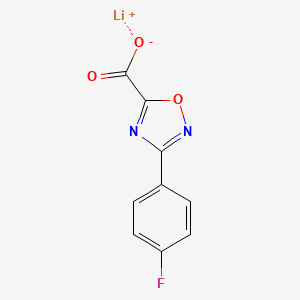
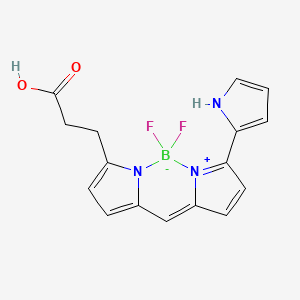
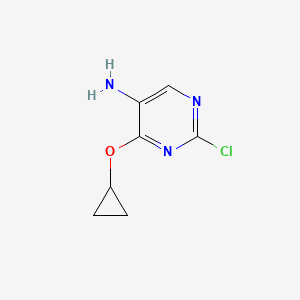

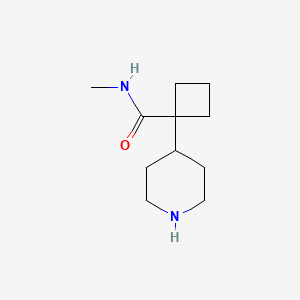


![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
